

Ethyl 3-furoate CAS number 614-98-2 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 3-furoate

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An In-depth Technical Guide to **Ethyl 3-furoate** (CAS 614-98-2) for Advanced Research and Development

Abstract

Ethyl 3-furoate (CAS No. 614-98-2) is a key heterocyclic building block possessing a furan core substituted with an ethyl ester at the 3-position. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. We will explore its fundamental physicochemical properties, detailed spectroscopic profile for structural verification, a validated synthesis protocol, and its nuanced reactivity. The document emphasizes its role as a versatile intermediate in the synthesis of complex molecular architectures, particularly in medicinal chemistry and materials science, supported by authoritative references.

Chemical Identity and Nomenclature

Ethyl 3-furoate is an organic chemical compound classified as a carboxylic ester of 3-furoic acid.^[1]

- CAS Number: 614-98-2^{[2][3][4]}
- IUPAC Name: ethyl furan-3-carboxylate^[1]
- Synonyms: Ethyl 3-furancarboxylate, 3-Furancarboxylic acid ethyl ester, 3-Furoic acid ethyl ester^{[1][5][6]}

- Molecular Formula: C₇H₈O₃ [1][2][3]
- Molecular Weight: 140.14 g/mol [1][2][3]
- InChI Key: LOFDXZJSDVCYAS-UHFFFAOYSA-N [1][2]
- SMILES: CCOC(=O)C1=COC=C1 [1]

Physicochemical Properties

The physical and chemical properties of **Ethyl 3-furoate** are critical for its handling, reaction setup, and purification. It exists as a colorless to light yellow clear liquid. [6][7]

Property	Value	Source(s)
Boiling Point	184.8 °C (estimated at 760 mmHg) 93-95 °C (at 35 mmHg)	[2][8][9]
Density	1.108 - 1.112 g/cm ³ at 20 °C 1.038 g/mL at 25 °C	[2][8][9]
Refractive Index (n _{20/D})	1.459 - 1.462	[2][8]
Flash Point	59 °C (138.2 °F) - closed cup	[2]
Vapor Pressure	0.719 mmHg at 25 °C (estimated)	[8]
Storage Temperature	2-8°C	[2][6]
Solubility	Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate and Methanol	[6]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of **Ethyl 3-furoate**.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals corresponding to the ethyl group and the three non-equivalent protons on the furan ring.

- Ethyl Protons: A triplet signal for the methyl group ($-\text{CH}_3$) and a quartet for the methylene group ($-\text{OCH}_2-$).
- Furan Protons: Three signals in the aromatic region, corresponding to the protons at the C2, C4, and C5 positions of the furan ring. The proton at C2 typically appears at the most downfield shift.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum is expected to show 7 distinct signals, corresponding to each unique carbon atom in the molecule.^[10]

- Carbonyl Carbon ($\text{C}=\text{O}$): Signal in the typical ester carbonyl region.
- Furan Carbons: Four signals corresponding to the sp^2 -hybridized carbons of the furan ring.
- Ethyl Carbons: Two signals for the methylene ($-\text{OCH}_2-$) and methyl ($-\text{CH}_3$) carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

- $\text{C}=\text{O}$ Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group.
- $\text{C}-\text{O}$ Stretch: Absorption bands corresponding to the $\text{C}-\text{O}$ single bonds of the ester and the furan ether linkage.
- $\text{C}-\text{H}$ Stretch: Signals for the sp^2 $\text{C}-\text{H}$ bonds of the furan ring and sp^3 $\text{C}-\text{H}$ bonds of the ethyl group.
- $\text{C}=\text{C}$ Stretch: Absorptions related to the carbon-carbon double bonds within the furan ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.

- Molecular Ion (M^+): A peak at $m/z = 140$, corresponding to the molecular weight of the compound.^[3]^[11]
- Key Fragments: Common fragmentation patterns include the loss of the ethoxy group ($-OC_2H_5$) or the entire ester functional group. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.^[3]

Synthesis and Purification Protocol: Fischer Esterification

A standard and reliable method for preparing **Ethyl 3-furoate** is the Fischer esterification of 3-furoic acid with ethanol, catalyzed by a strong acid. This protocol is a self-validating system based on fundamental organic chemistry principles.

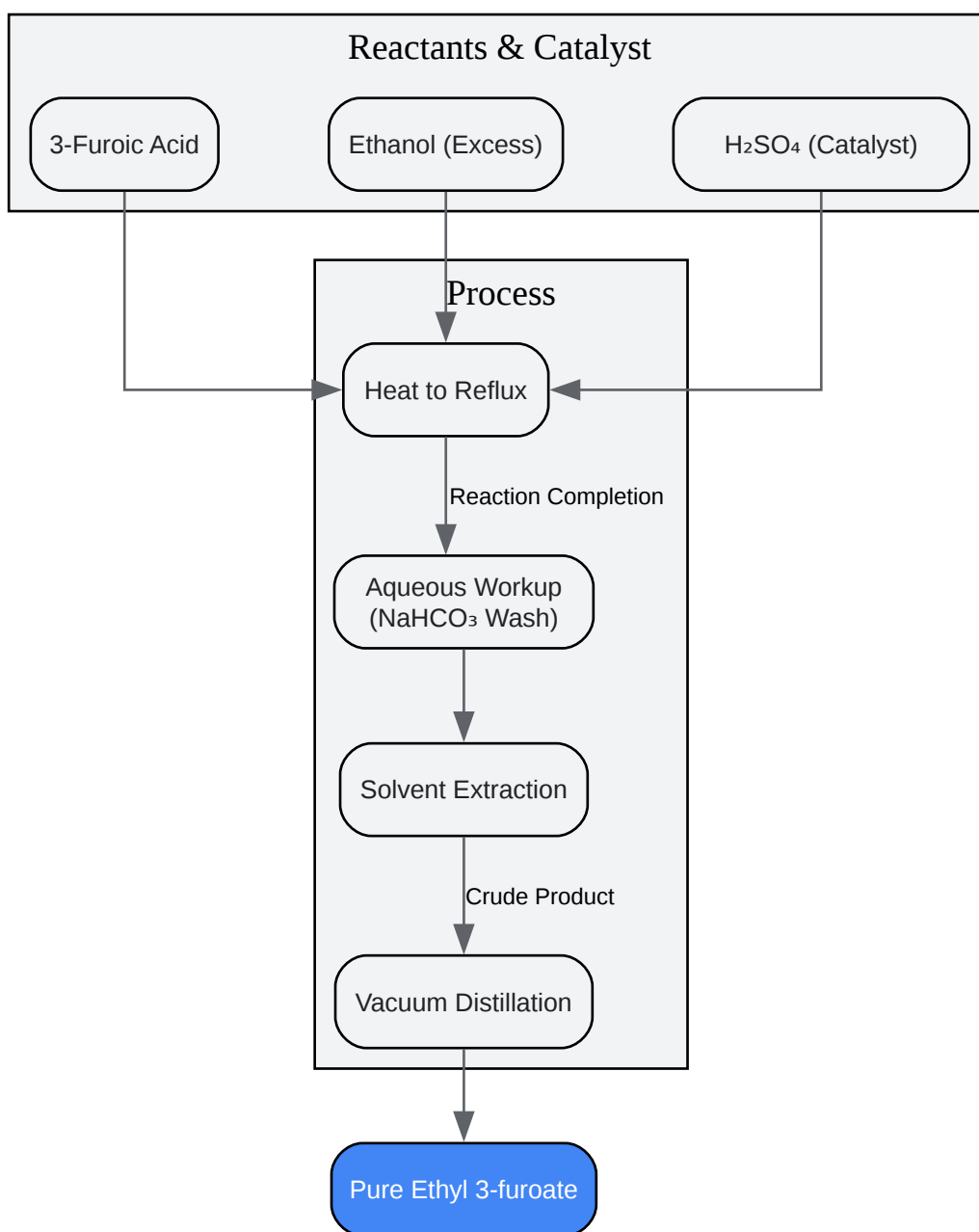
Experimental Rationale

The reaction is an equilibrium process. To drive the reaction towards the product (the ester), an excess of one reactant, typically the alcohol (ethanol), is used. A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Step-by-Step Methodology

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-furoic acid and an excess of absolute ethanol (e.g., 5-10 molar equivalents).
- Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (PTSA).
- Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup - Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing cold water or ice. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate ($NaHCO_3$) until effervescence ceases.

- Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers.
- Washing: Wash the combined organic layers sequentially with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
- Drying and Filtration: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4). Filter to remove the drying agent.
- Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil via vacuum distillation to obtain pure **Ethyl 3-furoate**.^[2]



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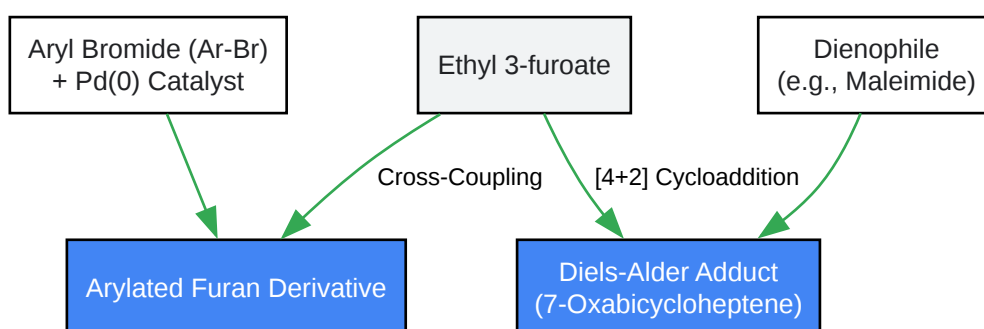
Caption: Fischer Esterification workflow for **Ethyl 3-furoate** synthesis.

Reactivity and Synthetic Applications

Ethyl 3-furoate is a valuable intermediate due to the distinct reactivity of its furan ring and ester functional group.

Reactivity of the Furan Ring

The furan moiety can act as a diene in [4+2] cycloaddition (Diels-Alder) reactions, providing a pathway to highly functionalized 7-oxabicyclo[2.2.1]heptene derivatives.[12] These adducts are versatile synthons for generating complex carbocyclic products.[12] Furthermore, the furan ring can undergo regioselective metal-catalyzed cross-coupling reactions. For instance, it participates in palladium(0)-catalyzed arylation with aryl bromides, demonstrating its utility in constructing bi-aryl structures.[2]



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Caption: Key reaction pathways for **Ethyl 3-furoate**.

Reactivity of the Ester Group

The ethyl ester functionality can undergo standard ester transformations:

- Hydrolysis: Conversion back to 3-furoic acid under acidic or basic conditions.
- Reduction: Reduction to the corresponding alcohol (furan-3-ylmethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
- Transesterification: Conversion to other esters by reacting with a different alcohol under catalytic conditions.

Applications in Synthesis

Its utility as a starting material has been demonstrated in the synthesis of various complex molecules:

- It serves as a precursor for compounds with potential anti-tumor activity, such as ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates.[13]
- It has been used as a starting reagent for the synthesis of fluorinated bicyclic compounds and sulfonamides, which are structures of interest in medicinal chemistry.[2][6]
- The broader class of furoic acid esters are used as reagents for various biological studies.[7]

Safety, Handling, and Storage

Proper safety protocols are mandatory when handling **Ethyl 3-furoate**.

- Hazard Classification: It is classified as a flammable liquid and vapor (H226).[1][2][14]
- Precautionary Measures:
 - Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[14]
 - Use explosion-proof electrical and lighting equipment.[14]
 - Wear protective gloves, clothing, and eye protection.[14]
 - Avoid inhalation of vapors and ensure work is conducted in a well-ventilated area, such as a fume hood.[14]
 - Ground and bond containers and receiving equipment to prevent static discharge.[14]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[14]
Recommended storage temperature is between 2-8°C.[2][6] It should be stored away from incompatible materials and oxidizing agents.[14]

Conclusion

Ethyl 3-furoate is a foundational building block in modern organic synthesis. Its well-defined physicochemical properties and clear spectroscopic signatures allow for reliable identification and quality control. The dual reactivity of the furan nucleus and the ester moiety provides chemists with a versatile tool for constructing complex molecular frameworks, making it a valuable intermediate in the fields of drug discovery, agrochemicals, and materials science. A

thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research and development setting.

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- To cite this document: BenchChem. [Ethyl 3-furoate CAS number 614-98-2 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051663#ethyl-3-furoate-cas-number-614-98-2-properties]

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